1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Compounds like “1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid” belong to a class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyrazole ring attached to a phenyl ring via a single bond at one position, and a carboxylic acid group at another position . The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and free radicals . The specific reactions that “1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid” would depend on its specific structure. Properties such as solubility, melting point, boiling point, and stability could be predicted based on its molecular structure .Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including those structurally related to 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, to evaluate their antimicrobial and anticancer activities. The synthesized compounds demonstrated significant antimicrobial activity and exhibited higher anticancer activity than the reference drug doxorubicin in certain cases H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.
Synthesis of Novel Organic Compounds
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to the core structure of interest, as precursors in cross-coupling reactions to synthesize condensed pyrazoles. This research highlights the utility of pyrazole derivatives in creating novel organic structures with potential application in materials science Eglė Arbačiauskienė, G. Vilkauskaitė, A. Šačkus, W. Holzer, 2011.
Another study by Ghaedi et al. (2015) reported the efficient synthesis of novel pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the versatility of pyrazole derivatives in synthesizing N-fused heterocycles Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015.
Optical Nonlinearity and Potential NLO Materials
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include compounds structurally similar to the compound of interest. These were studied for their optical nonlinearity using the open-aperture z-scan technique, identifying certain derivatives as potential candidates for optical limiting applications B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFUQHICHQVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.